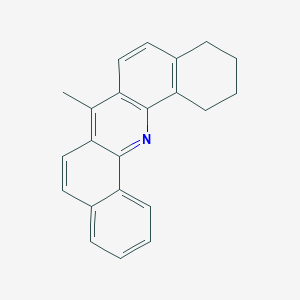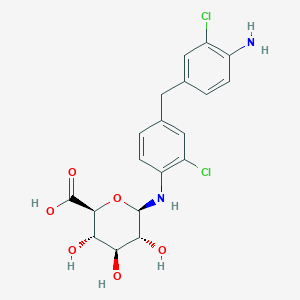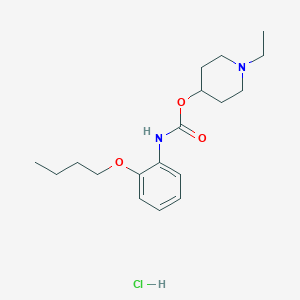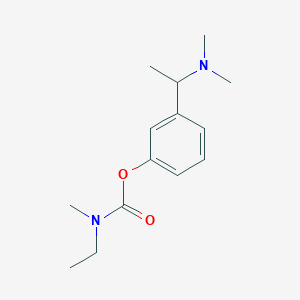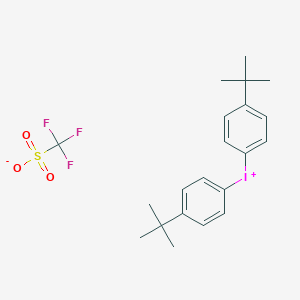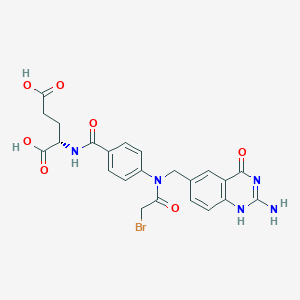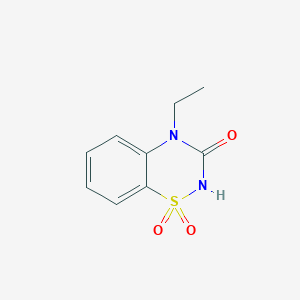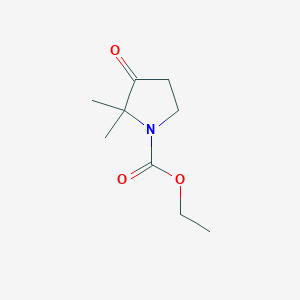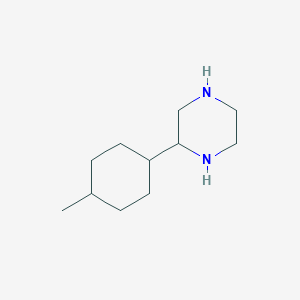
2-(4-Methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylcyclohexyl)piperazine (MCHP) is a chemical compound that belongs to the piperazine family. It is a cyclic amine that is widely used in scientific research due to its ability to interact with various receptors in the brain. MCHP is a potent agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In
作用机制
2-(4-Methylcyclohexyl)piperazine exerts its effects by binding to and activating the 5-HT1A and 5-HT2A receptors in the brain. These receptors are part of the serotonin system, which plays a crucial role in regulating mood, anxiety, and cognition. Activation of the 5-HT1A receptor by 2-(4-Methylcyclohexyl)piperazine leads to an increase in serotonin release, which in turn leads to anxiolytic and antidepressant-like effects. Activation of the 5-HT2A receptor by 2-(4-Methylcyclohexyl)piperazine leads to changes in neuronal activity and synaptic plasticity, which are thought to underlie the cognitive effects of 2-(4-Methylcyclohexyl)piperazine.
Biochemical and Physiological Effects:
2-(4-Methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase serotonin release in the brain, which leads to anxiolytic and antidepressant-like effects. 2-(4-Methylcyclohexyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and plasticity. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.
实验室实验的优点和局限性
2-(4-Methylcyclohexyl)piperazine is a useful tool for investigating the role of serotonin receptors in the brain. It has several advantages over other compounds, including its high potency and selectivity for the 5-HT1A and 5-HT2A receptors. However, there are also limitations to the use of 2-(4-Methylcyclohexyl)piperazine in lab experiments. For example, 2-(4-Methylcyclohexyl)piperazine has a relatively short half-life, which can make it challenging to study its effects over extended periods. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to have some off-target effects, which can complicate the interpretation of results.
未来方向
There are several potential future directions for research on 2-(4-Methylcyclohexyl)piperazine. One promising area is the development of new drugs that target the serotonin system for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine could serve as a starting point for the development of new drugs with improved potency and selectivity. Another future direction is the investigation of the molecular mechanisms underlying the cognitive effects of 2-(4-Methylcyclohexyl)piperazine. Understanding these mechanisms could lead to the development of new drugs for the treatment of cognitive disorders. Finally, there is a need for further research to clarify the off-target effects of 2-(4-Methylcyclohexyl)piperazine and to develop new compounds with improved specificity.
合成方法
2-(4-Methylcyclohexyl)piperazine can be synthesized through a series of chemical reactions involving the condensation of 4-methylcyclohexanone with piperazine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful temperature control and purification to obtain a high yield of pure 2-(4-Methylcyclohexyl)piperazine. The synthesis of 2-(4-Methylcyclohexyl)piperazine is a complex process that requires specialized knowledge and equipment, making it challenging for non-experts to produce.
科学研究应用
2-(4-Methylcyclohexyl)piperazine is a versatile compound that has been used in various scientific studies to investigate the role of serotonin receptors in the brain. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine has also been used to study the effects of serotonin on cognitive function, memory, and learning. Additionally, 2-(4-Methylcyclohexyl)piperazine has been used as a tool to investigate the molecular mechanisms underlying drug addiction and withdrawal.
属性
CAS 编号 |
100416-32-8 |
|---|---|
分子式 |
C11H22N2 |
分子量 |
182.31 g/mol |
IUPAC 名称 |
2-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3 |
InChI 键 |
BSTJHDVMXXIZEN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C2CNCCN2 |
规范 SMILES |
CC1CCC(CC1)C2CNCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




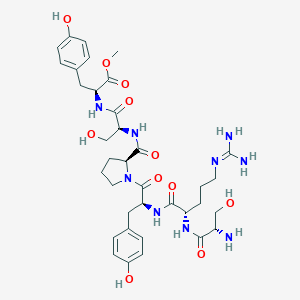
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
